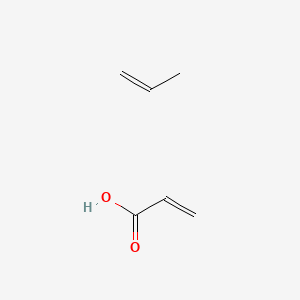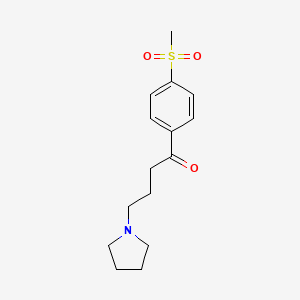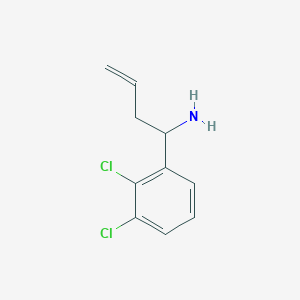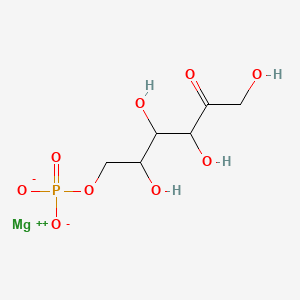
4-(Methyloctadecylamino)-3-((5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid is a complex organic compound with a unique structure that combines a sulfonic acid group, a naphthyl moiety, and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid typically involves multiple steps. The process begins with the preparation of the naphthyl carbamoyl intermediate, followed by the introduction of the methyloctadecylamino group. The final step involves the sulfonation of the benzene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl moiety can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthyl ketone, while reduction of the sulfonic acid group may produce a sulfonate.
Applications De Recherche Scientifique
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid involves its interaction with specific molecular targets. The long alkyl chain allows it to embed in lipid membranes, while the naphthyl and sulfonic acid groups can interact with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methyloctadecylamino)benzaldehyde
- 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine
- 5,6,7,8-Tetrahydro-2-methyl-1,4-naphthoquinone
Uniqueness
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid is unique due to its combination of a long alkyl chain, a naphthyl moiety, and a sulfonic acid group. This unique structure allows it to interact with a wide range of biological and chemical targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
2589-61-9 |
|---|---|
Formule moléculaire |
C36H56N2O5S |
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
4-[(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]-3-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C36H56N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-38(2)34-28-30(44(41,42)43)24-26-33(34)37-36(40)32-25-23-29-21-18-19-22-31(29)35(32)39/h23-26,28,39H,3-22,27H2,1-2H3,(H,37,40)(H,41,42,43) |
Clé InChI |
YCETZYXKHCVZDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=CC(=C1)S(=O)(=O)O)NC(=O)C2=C(C3=C(CCCC3)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


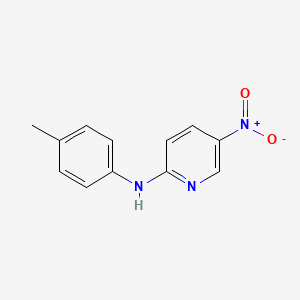




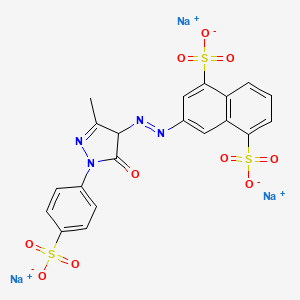

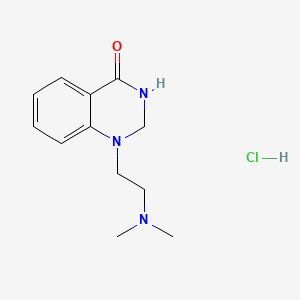
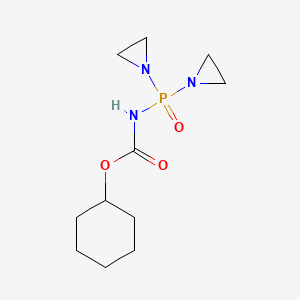
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
